molecular formula C20H21BrN4O2 B2536230 2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide CAS No. 1797285-24-5

2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide

Cat. No.: B2536230
CAS No.: 1797285-24-5
M. Wt: 429.318
InChI Key: RRJARRUWHWCDQS-UHFFFAOYSA-N
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Description

2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide is a complex organic compound that features a bromine atom, a cyanopyridine group, a piperidine ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the cyanopyridine group: This step often involves a nucleophilic substitution reaction where a suitable pyridine derivative is reacted with the piperidine intermediate.

    Methoxybenzamide formation: The final step involves the coupling of the methoxybenzamide moiety with the previously synthesized intermediate, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.

    N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide: Lacks the bromine atom but retains the core structure.

    2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide: Lacks the methoxy group.

Uniqueness

The presence of both the bromine atom and the methoxy group in this compound imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

2-bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O2/c1-27-16-4-5-18(21)17(11-16)20(26)24-13-14-6-9-25(10-7-14)19-15(12-22)3-2-8-23-19/h2-5,8,11,14H,6-7,9-10,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJARRUWHWCDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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